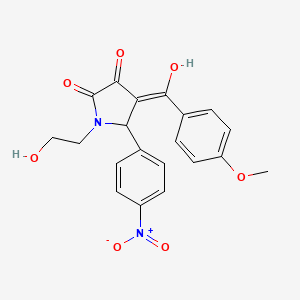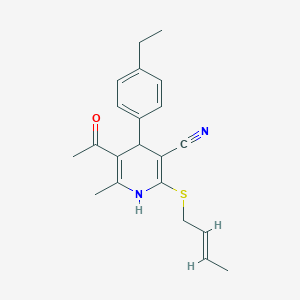![molecular formula C21H22N2O2 B5432242 N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5432242.png)
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
JNJ-5207852 acts as a selective CB2 receptor antagonist. It binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to activate the receptor. By blocking the CB2 receptor, JNJ-5207852 can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have various biochemical and physiological effects in preclinical studies. One of the major effects is its anti-inflammatory activity. JNJ-5207852 has been shown to reduce inflammation in various animal models of inflammation, including arthritis, colitis, and neuropathic pain. It has also been shown to reduce pain in various animal models of pain, including neuropathic pain and inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-5207852 has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for CB2 receptor, which allows for specific modulation of CB2-mediated processes. This selectivity also reduces the potential for off-target effects that may confound the interpretation of experimental results. However, one of the limitations is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experimental setups, such as in vitro assays that require aqueous solutions.
Direcciones Futuras
JNJ-5207852 has several potential future directions for scientific research. One of the major areas of interest is its potential as a therapeutic agent for various diseases, including inflammation, pain, and cancer. Further preclinical and clinical studies are needed to determine its safety and efficacy in humans. Additionally, JNJ-5207852 can be used as a tool compound to study the physiological and pathological processes mediated by CB2 receptor. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential drug targets for therapeutic intervention.
Conclusion
In conclusion, JNJ-5207852 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective CB2 receptor antagonist and has been shown to modulate various physiological and pathological processes mediated by the receptor. While it has several advantages and limitations for lab experiments, it has several potential future directions for scientific research. Further studies are needed to determine its safety and efficacy in humans and to elucidate the molecular mechanisms underlying its effects.
Métodos De Síntesis
JNJ-5207852 is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form 3-methyl-1-benzofuran-2-yl chloride. This intermediate is then reacted with 3-pyrrolidinecarboxylic acid to produce the final product, JNJ-5207852. The compound is typically prepared as a hydrochloride salt for ease of handling and storage.
Aplicaciones Científicas De Investigación
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the major areas of interest is its potential as a modulator of the cannabinoid receptor type 2 (CB2). CB2 is a G protein-coupled receptor that is primarily expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. JNJ-5207852 has been shown to selectively bind to CB2 and modulate its activity, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-16-6-4-5-9-19(16)25-20(14)13-23-21(24)18-8-3-2-7-17(18)15-10-11-22-12-15/h2-9,15,22H,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRMBBJVCSZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5432177.png)
![3-(2-{[1-(hydroxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432184.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5432189.png)


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5432223.png)
![8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432227.png)

![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5432233.png)
![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)